molecular formula C9H12Cl3NO3 B13736342 2-(2-Prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate

2-(2-Prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate

Cat. No.: B13736342
M. Wt: 288.6 g/mol
InChI Key: MOICRSIAGVXQFQ-UHFFFAOYSA-N
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Description

2-(2-Prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate is an organic compound that belongs to the class of trichloroacetimidates. These compounds are known for their utility in organic synthesis, particularly in the formation of esters and ethers. The presence of the trichloroacetimidate group makes this compound highly reactive and useful in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate typically involves the reaction of 2-(2-Prop-2-ynoxyethoxy)ethanol with 2,2,2-trichloroacetonitrile in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction proceeds through the formation of an imidate intermediate, which is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trichloroacetimidate group can be substituted with other nucleophiles, leading to the formation of new compounds.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding alcohol and trichloroacetamide.

    Esterification: The compound can react with carboxylic acids to form esters.

Common Reagents and Conditions

    Bases: Common bases used in reactions with this compound include sodium hydroxide and potassium carbonate.

    Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.

    Catalysts: In some cases, catalysts such as Lewis acids may be used to enhance the reaction rates.

Major Products Formed

    Esters: Formed through esterification reactions with carboxylic acids.

    Alcohols: Formed through hydrolysis reactions.

    Substituted Imidates: Formed through substitution reactions with various nucleophiles.

Scientific Research Applications

2-(2-Prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate has several applications in scientific research:

    Organic Synthesis: Used as a reagent for the formation of esters and ethers.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Material Science: Used in the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: Employed in the modification of biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 2-(2-Prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate involves the activation of the trichloroacetimidate group, which can then react with various nucleophiles. The trichloroacetimidate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of new bonds and the generation of various products depending on the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2,2,2-trichloroacetimidate: Used for the preparation of t-butyl esters and ethers.

    Benzyl 2,2,2-trichloroacetimidate: Used in the benzylation of hydroxy groups.

    2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Used for the formation of 2-trimethylsilylethyl esters.

Uniqueness

2-(2-Prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate is unique due to the presence of the prop-2-ynoxyethoxy group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in applications where other trichloroacetimidates may not be as effective.

Properties

Molecular Formula

C9H12Cl3NO3

Molecular Weight

288.6 g/mol

IUPAC Name

2-(2-prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate

InChI

InChI=1S/C9H12Cl3NO3/c1-2-3-14-4-5-15-6-7-16-8(13)9(10,11)12/h1,13H,3-7H2

InChI Key

MOICRSIAGVXQFQ-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOC(=N)C(Cl)(Cl)Cl

Origin of Product

United States

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